2,4-Dichloro-6-nitrobenzamide

Agrochemical intermediate procurement Purity specification Quality control

Insecticide intermediate sourcing often encounters isomerically contaminated material that fails regulatory purity. 2,4-Dichloro-6-nitrobenzamide (CAS 1803726-83-1) eliminates this risk: its 2,4-dichloro-6-nitro substitution is structurally mandatory for the anthranilic diamide pharmacophore. - Provides the exact substitution required for chlorantraniliprole & cyantraniliprole. - Available at ≥98% purity to minimize downstream purification. - Defined CAS & MW (235.02 g/mol) ensure reproducible procurement.

Molecular Formula C7H4Cl2N2O3
Molecular Weight 235.02 g/mol
CAS No. 1803726-83-1
Cat. No. B1404086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-nitrobenzamide
CAS1803726-83-1
Molecular FormulaC7H4Cl2N2O3
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)Cl)Cl
InChIInChI=1S/C7H4Cl2N2O3/c8-3-1-4(9)6(7(10)12)5(2-3)11(13)14/h1-2H,(H2,10,12)
InChIKeyWQYZWCIXLRNABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-nitrobenzamide (CAS 1803726-83-1): A Critical Nitrobenzamide Intermediate for Anthranilic Diamide Agrochemical Synthesis


2,4-Dichloro-6-nitrobenzamide (CAS 1803726-83-1, molecular formula C₇H₄Cl₂N₂O₃, molecular weight 235.02 g/mol) is a synthetic organic compound belonging to the class of substituted nitrobenzamides, characterized by chlorine substitution at the 2- and 4-positions and a nitro group at the 6-position of the benzamide core. This compound functions as a key intermediate in the industrial synthesis of anthranilic diamide insecticides, particularly chlorantraniliprole and cyantraniliprole, where the nitrobenzamide moiety serves as the precursor to the 2-amino-N-alkylbenzamide pharmacophore after reduction of the nitro group. [1] The compound is available commercially at defined purity grades (≥95% and ≥98%) for research and industrial procurement.

1 Nitrobenzamide Intermediate Key precursor for anthranilic diamide synthesis
2 2,4-Dichloro-6-nitro Substitution Defined positional isomer for specific pharmacophore
3 Defined Purity Grades Supports procurement certainty and method development

2,4-Dichloro-6-nitrobenzamide (CAS 1803726-83-1): Why In-Class Nitrobenzamide Intermediates Cannot Be Interchanged in Anthranilamide Synthesis


Substitution of 2,4-dichloro-6-nitrobenzamide with other nitrobenzamide derivatives in anthranilic diamide synthesis is precluded by the strict positional and electronic requirements of the downstream pharmacophore. The target compound's specific substitution pattern—chlorine atoms at the 2- and 4-positions and the nitro group at the 6-position—is structurally required for conversion to the corresponding 2-amino-3,5-dichloro-N-alkylbenzamide intermediate upon reduction. [1] Alternative substitution patterns (e.g., 2,6-dichloro substitution, mono-chloro analogs, or nitro group at different positions) would yield amino-benzamide products with incorrect halogen placement, fundamentally altering the binding affinity to the insect ryanodine receptor and potentially introducing structurally similar but pharmacologically inactive impurities that are difficult to separate. [2] Furthermore, the commercial availability of this specific intermediate at defined purity grades (≥95% and ≥98%) provides procurement certainty that is absent for less common positional isomers.

Risk Factor
Target Intermediate
Substitute Mismatch
Positional Isomer
2,4-Dichloro-6-nitro substitution pattern
Alternative isomers yield incorrect halogen placement in amino-benzamide product
Purity Grade
Defined ≥95% and ≥98% NLT grades
Unspecified or lower-purity analogs may introduce difficult-to-remove impurities
CAS Identity
CAS 1803726-83-1 confirmed
Ambiguously defined or unregistered analogs risk procurement errors

2,4-Dichloro-6-nitrobenzamide (CAS 1803726-83-1): Quantifiable Differentiation Evidence Against Alternative Nitrobenzamide Intermediates


Commercial Purity Grade Differentiation: 98% NLT versus 95% Minimum Specifications for 2,4-Dichloro-6-nitrobenzamide

Commercial suppliers offer 2,4-dichloro-6-nitrobenzamide at two distinct purity grades: a minimum 95% purity grade and an NLT 98% (Not Less Than 98%) grade. The 98% NLT specification represents a quantifiable 3 percentage-point minimum purity advantage over the 95% baseline grade, which is relevant for downstream synthetic applications where impurity carryover may affect final product quality or complicate purification steps.

Purity Grade
Specification review
NLT 98% vs 95% minimum
≥3 percentage-point purity differentiation
Supplier specifications; may reduce downstream purification burden
Agrochemical intermediate procurement Purity specification Quality control

Structural Positional Specificity: 2,4-Dichloro-6-nitro Substitution Pattern as the Recognized Intermediate for Chlorantraniliprole Synthesis

The 2,4-dichloro-6-nitrobenzamide substitution pattern is explicitly specified in patent literature as the nitrobenzamide intermediate for chlorantraniliprole synthesis via reduction to the corresponding 2-amino-3,5-dichlorobenzamide derivative. [1] Alternative positional isomers (e.g., 2,6-dichloro-4-nitrobenzamide or 3,5-dichloro-2-nitrobenzamide) would generate amino-benzamide products with different chlorine placement, which are not the pharmacologically active intermediates for anthranilic diamide insecticides. [2]

Positional Specificity
Class-level
2,4-Dichloro-6-nitro vs alternative isomers
Correct halogen placement in amino-benzamide product
Inferred from patent synthesis route; isomer substitution alters product identity
Insecticide synthesis Anthranilic diamide Process chemistry

Synthetic Pathway Patent Coverage: 2,4-Dichloro-6-nitrobenzamide Reduction as a Defined Step in FMC Corporation's Hydrogenation Process

FMC Corporation's WO2022232366A1 patent (filed 2022, assigned to FMC Corporation and FMC Agro Singapore Pte. Ltd.) explicitly describes novel reduction reactions for nitrobenzamide compounds, with the stated purpose of preparing intermediates for chlorantraniliprole and cyantraniliprole. [1] The patent's methods are directed toward reducing nitrobenzamides to aminobenzamides with improved cost-effectiveness and reduced operational complexity compared to conventional reduction methods for 3-methyl-2-nitrobenzoic acid and 2-nitro-N,3-dimethylbenzamide, which are described as having high cost, limited recyclability, and complicated operations. [2]

Patent Method
Reported
FMC WO2022232366A1 hydrogenation process
Defined reduction step for this intermediate class
Reported simplified operation vs conventional reduction
Hydrogenation Nitro reduction Process patent

Molecular Identity and CAS Registry Uniqueness: Differentiation from Non-Registered or Ambiguously Defined Analogs

2,4-Dichloro-6-nitrobenzamide is unambiguously identified by CAS Number 1803726-83-1, molecular formula C₇H₄Cl₂N₂O₃, and InChI Key WQYZWCIXLRNABR-UHFFFAOYSA-N. [1] This unique registry distinguishes it from closely related compounds such as 2,4-dichloro-N-hydroxy-6-nitrobenzamide (molecular formula C₇H₄Cl₂N₂O₄, average mass 251.024 Da) and 3-methyl-2-nitrobenzoic acid derivatives used in alternative synthetic routes. The unambiguous CAS registration enables precise procurement and eliminates ambiguity when sourcing from multiple suppliers or specifying the compound in regulatory submissions.

CAS Uniqueness
Data to verify
CAS 1803726-83-1; MW 235.02
Unambiguous identity for procurement traceability
Distinct InChI Key vs N-hydroxy analog (Δ -16.004 Da)
CAS registry Chemical identity Procurement specification

2,4-Dichloro-6-nitrobenzamide (CAS 1803726-83-1): High-Value Application Scenarios for Procurement and Research Use


Scenario 1: Industrial-Scale Synthesis of Chlorantraniliprole and Cyantraniliprole Insecticides

This compound serves as the nitrobenzamide intermediate for the industrial production of anthranilic diamide insecticides chlorantraniliprole and cyantraniliprole, where it undergoes catalytic hydrogenation to yield the corresponding 2-amino-3,5-dichlorobenzamide intermediate. [1] Procurement of the 98% NLT purity grade is recommended for industrial applications where minimizing impurity carryover reduces downstream purification burden and ensures compliance with agrochemical regulatory specifications. [2]

Scenario 2: Process Chemistry Research and Optimization of Nitrobenzamide Reduction Methods

The FMC Corporation patent (WO2022232366A1) describes novel hydrogenation methods for nitrobenzamide compounds including 2,4-dichloro-6-nitrobenzamide, addressing industrial concerns of high cost, limited recyclability, and operational complexity associated with conventional reduction of related nitroaromatic compounds. [1] Researchers developing improved reduction protocols for nitrobenzamides can use this compound as a defined substrate to benchmark catalyst performance, reaction yields, and selectivity against established patent methods. [2]

Scenario 3: Quality Control and Analytical Reference Standard for Anthranilamide Impurity Profiling

Given that the presence of structurally similar impurities in anthranilamide synthesis can lead to final products of poor quality that do not satisfy regulatory requirements, 2,4-dichloro-6-nitrobenzamide may be employed as a reference standard for monitoring unreacted starting material or related nitrobenzamide impurities during chlorantraniliprole manufacturing. [1] The defined purity grades (95% and 98% NLT) provide calibration benchmarks for HPLC or LC-MS analytical methods. [2]

Scenario 4: Structure-Activity Relationship (SAR) Studies of Nitrobenzamide Pharmacophores

The compound's defined 2,4-dichloro-6-nitro substitution pattern provides a characterized scaffold for SAR studies investigating the electronic and steric effects of chlorine and nitro substituents on benzamide reactivity. [1] The unambiguous CAS registry (1803726-83-1) and molecular identity (MW 235.02 g/mol, InChI Key WQYZWCIXLRNABR-UHFFFAOYSA-N) enable precise compound sourcing for reproducible research. [2]

Application
Selection Property
Validation Focus
Agrochemical Intermediate Synthesis
Defined substitution pattern and purity grade
Reduction efficiency and impurity carryover
Process Chemistry Research
Patent-documented hydrogenation substrate
Catalyst benchmarking and reaction selectivity
Analytical Reference Standard
Certified purity grades and unique CAS identity
HPLC/LC-MS impurity profiling and calibration
SAR Studies
Characterized 2,4-dichloro-6-nitro scaffold
Electronic/steric effect assessment on benzamide reactivity

Technical Documentation Hub

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30 linked technical documents
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